Axenomycin B

Description

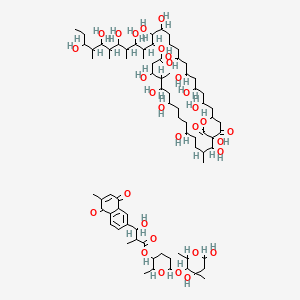

Structure

2D Structure

Properties

CAS No. |

41975-84-2 |

|---|---|

Molecular Formula |

C78H128O31 |

Molecular Weight |

1561.8 g/mol |

IUPAC Name |

[6-(4,6-dihydroxy-2,4-dimethyloxan-3-yl)oxy-2-methyloxan-3-yl] 3-hydroxy-2-methyl-3-(6-methyl-5,8-dioxonaphthalen-2-yl)propanoate;3,5,7,9,13,14,19,21,23,27,31,32-dodecahydroxy-20,30-dimethyl-15-(3,5,7,9-tetrahydroxy-4,6,8-trimethylundecan-2-yl)-16,34-dioxabicyclo[30.2.2]hexatriacontane-17,33,36-trione |

InChI |

InChI=1S/C50H92O21.C28H36O10/c1-8-37(57)26(4)43(63)27(5)44(64)28(6)45(65)29(7)47-46(66)38(58)14-10-13-31(52)17-33(54)18-34(55)19-35(56)20-36-22-41(61)50(69,49(68)70-36)48(67)24(2)15-16-30(51)11-9-12-32(53)21-39(59)25(3)40(60)23-42(62)71-47;1-13-10-20(29)19-11-17(6-7-18(19)24(13)31)25(32)14(2)27(33)37-21-8-9-23(36-15(21)3)38-26-16(4)35-22(30)12-28(26,5)34/h24-40,43-48,51-60,63-67,69H,8-23H2,1-7H3;6-7,10-11,14-16,21-23,25-26,30,32,34H,8-9,12H2,1-5H3 |

InChI Key |

JFHASUPBUKOUIB-UHFFFAOYSA-N |

SMILES |

CCC(C(C)C(C(C)C(C(C)C(C(C)C1C(C(CCCC(CC(CC(CC(CC2CC(=O)C(C(C(CCC(CCCC(CC(C(C(CC(=O)O1)O)C)O)O)O)C)O)(C(=O)O2)O)O)O)O)O)O)O)O)O)O)O.CC1C(CCC(O1)OC2C(OC(CC2(C)O)O)C)OC(=O)C(C)C(C3=CC4=C(C=C3)C(=O)C(=CC4=O)C)O |

Canonical SMILES |

CCC(C(C)C(C(C)C(C(C)C(C(C)C1C(C(CCCC(CC(CC(CC(CC2CC(=O)C(C(C(CCC(CCCC(CC(C(C(CC(=O)O1)O)C)O)O)O)C)O)(C(=O)O2)O)O)O)O)O)O)O)O)O)O)O.CC1C(CCC(O1)OC2C(OC(CC2(C)O)O)C)OC(=O)C(C)C(C3=CC4=C(C=C3)C(=O)C(=CC4=O)C)O |

Synonyms |

axenomycin axenomycin A axenomycin B axenomycin D axenomycins |

Origin of Product |

United States |

Origin and Fermentation of Axenomycin B

Identification and Characterization of the Producing Microorganism: Streptomyces lisandri n. sp.

The microorganism responsible for producing the axenomycin complex was isolated from soil samples and identified as a new species, Streptomyces lisandri. researchgate.netcapes.gov.br Streptomyces is the largest genus of the phylum Actinobacteria and is renowned for its ability to produce a wide array of secondary metabolites, including over two-thirds of the clinically useful antibiotics of natural origin. ijabbr.comwikipedia.org

Members of the Streptomyces genus, including S. lisandri, are Gram-positive, aerobic bacteria characterized by a complex, filamentous structure. ijabbr.comwikipedia.org They grow as a network of branching filaments called a mycelium, which is similar in appearance to that of fungi, and are found predominantly in soil and decaying vegetation. wikipedia.org A key feature of Streptomyces is their high GC content in their DNA. ijabbr.com They are also noted for producing geosmin, a volatile metabolite that imparts a distinctive "earthy" smell to soil. wikipedia.org

Table 1: General Characteristics of Streptomyces Genus

| Characteristic | Description |

| Gram Stain | Positive |

| Morphology | Filamentous, multicellular bacteria forming a complex mycelium. ijabbr.comwikipedia.org |

| Metabolism | Aerobic. wikipedia.org |

| GC Content | High (typically 69-78%). ijabbr.com |

| Habitat | Predominantly found in soil and decaying vegetation. wikipedia.org |

| Key Feature | Prolific producers of secondary metabolites, including antibiotics. ijabbr.com |

**2.2. Fermentation Strategies for Axenomycin B Production

The production of this compound is achieved through controlled fermentation processes. These strategies are critical for maximizing the yield and ensuring the economic viability of producing the compound. Methodologies range from optimizing the physical and chemical environment of the fermentation to improving the inherent productivity of the microorganism itself.

This compound is produced by Streptomyces lisandri using submerged fermentation, a process where the microorganism is grown in a liquid culture medium. researchgate.net While specific parameters for S. lisandri are not detailed in the available literature, the production of antibiotics by Streptomyces species is known to be highly dependent on several environmental and cultural factors. ijabbr.comnih.gov These typically include:

Temperature: Most Streptomyces species have optimal temperatures for growth and antibiotic production between 25-35°C. nih.gov

pH: The initial pH of the culture medium is crucial, with most production occurring in the neutral range (around pH 7.0). nih.gov

Aeration and Agitation: As aerobic organisms, Streptomyces require a consistent supply of dissolved oxygen, which is managed through aeration and agitation rates in the fermentor. This also ensures homogenous mixing of the cells and nutrients. ijabbr.com

Optimizing the composition of the fermentation medium is a fundamental strategy for enhancing the yield of secondary metabolites like this compound. researchgate.net This involves identifying the most suitable carbon, nitrogen, and mineral sources and their optimal concentrations. jmb.or.krmdpi.com The one-factor-at-a-time (OFAT) approach, while straightforward, is often inefficient and can miss interactions between components. mdpi.com Modern statistical and mathematical techniques, such as Plackett-Burman designs for screening important variables and Response Surface Methodology (RSM) for finding optimal concentrations, are more effective. researchgate.netjmb.or.kr

In addition to medium optimization, strain development programs are often employed to increase production titers. asm.org These can involve subjecting the producing strain to random mutagenesis followed by selection of higher-producing mutants or using targeted genetic engineering techniques to modify metabolic pathways for increased flux towards the desired compound. researchgate.netgoogle.com For example, fermentation development for the production of avermectins by Streptomyces avermitilis, which included both medium modification and strain selection, resulted in a more than 50-fold increase in product yield. asm.org

Table 2: Common Nutrient Sources for Streptomyces Fermentation

| Nutrient Type | Examples |

| Carbon Sources | Glucose, Soluble Starch, Glycerol, Dextrin. nih.govasm.org |

| Nitrogen Sources | Yeast Extract, Tryptone, Casamino Acids, Beef Extract, Ammonium Salts. nih.govasm.org |

| Minerals/Trace Elements | Phosphates, Magnesium Sulfate, Iron Sulfate, Zinc Sulfate. nih.govjmb.or.kr |

Isolation and Purification Methodologies for this compound from Fermentation Broths

Following fermentation, this compound must be isolated from the complex culture broth, which contains the microbial biomass, residual media components, and other metabolites. nih.gov The process involves several downstream processing steps designed to separate and purify the target compound.

A typical isolation and purification procedure would include the following stages:

Separation of Biomass: The first step is to separate the Streptomyces lisandri mycelium from the liquid fermentation broth. This is commonly achieved through centrifugation or filtration.

Solvent Extraction: The axenomycins, being macrolide antibiotics, are then extracted from the clarified broth. researchgate.netnih.gov This is typically done using liquid-liquid extraction with a water-immiscible organic solvent. mdpi.com Ethyl acetate (B1210297) is a solvent mentioned for extracting other compounds from similar microbial cultures.

Purification by Chromatography: The crude extract is then subjected to one or more chromatographic techniques to separate this compound from other axenomycins (A and D) and impurities. nih.gov Column chromatography is a standard method for this purpose. chromatographyonline.comnih.gov Techniques could include:

Flash Chromatography: Often used as an initial purification step to separate fractions based on polarity. chromatographyonline.com

Gel Column Chromatography: Methods like Sephadex gel filtration are widely used to separate molecules based on their size. nih.gov

High-Performance Liquid Chromatography (HPLC): Preparative HPLC, often using reversed-phase columns (like C18), can be employed in final polishing steps to achieve high purity. chromatographyonline.com

Final Isolation: The purified this compound fraction is concentrated, and the final compound is often obtained as a solid through crystallization or lyophilization (freeze-drying).

Table 3: Summary of a General Isolation and Purification Protocol

| Step | Method | Purpose |

| 1. Broth Clarification | Centrifugation / Filtration | Remove microbial cells (mycelia) from the liquid broth. |

| 2. Extraction | Liquid-Liquid Extraction with Organic Solvents | Transfer this compound from the aqueous broth to an organic phase. mdpi.com |

| 3. Concentration | Rotary Evaporation | Remove the extraction solvent to obtain a crude extract. |

| 4. Purification | Column Chromatography (e.g., Flash, HPLC, Gel Filtration) | Separate this compound from other compounds based on physicochemical properties like size and polarity. chromatographyonline.comnih.gov |

| 5. Final Product Recovery | Crystallization / Lyophilization | Obtain pure, solid this compound. |

Structural Elucidation and Stereochemical Characterization of Axenomycin B

Advanced Spectroscopic Techniques for Structural Determination

Modern spectroscopic methods have been indispensable in unraveling the intricate structure of Axenomycin B. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) have provided detailed insights into its molecular framework and stereochemistry.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of complex natural products like this compound. springernature.com This powerful analytical technique provides detailed information about the carbon-hydrogen framework of a molecule, allowing scientists to piece together its connectivity and stereochemistry. weebly.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the intricate structure of antibiotics. springernature.comresearchgate.net

For large macrolides such as this compound, 2D NMR techniques are particularly crucial. researchgate.net Experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) help establish the connectivity between adjacent protons and between protons and carbons that are separated by several bonds, respectively. google.com For instance, the presence of two sugar units in similar complex macrolides is often evidenced by the signals of two anomeric protons and carbons in the ¹H and ¹³C NMR spectra. google.com The relative configuration of the macrolactone moiety can be determined using techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy), which provides information about the spatial proximity of different protons. google.com

The chemical shifts observed in the NMR spectrum provide vital clues about the electronic environment of each nucleus, helping to identify different functional groups and structural motifs within the molecule. weebly.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and formula of a compound and to gain structural insights through the analysis of its fragmentation patterns. savemyexams.comwikipedia.org In the context of this compound, high-resolution mass spectrometry (HRMS) is employed to obtain a precise mass measurement, which is essential for deducing the elemental composition. researchgate.net

The process involves ionizing the molecule, often by bombarding it with electrons, to create a molecular ion (M+). libretexts.org The mass-to-charge ratio (m/z) of this ion provides the molecular mass of the compound. savemyexams.com This molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. wikipedia.orglibretexts.org The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and deduce its structure. libretexts.org For example, the loss of small, neutral molecules like water or carbon monoxide can be identified by specific mass differences in the spectrum. savemyexams.com

In the analysis of complex molecules like this compound, tandem mass spectrometry (MS/MS or MSn) is particularly valuable. lcms.cz This technique involves selecting a specific fragment ion and subjecting it to further fragmentation, allowing for a more detailed structural analysis of different parts of the molecule. lcms.cz

Ancillary Spectroscopic Methods (e.g., Circular Dichroism for Stereochemistry)

Circular dichroism (CD) spectroscopy is a vital ancillary technique used to investigate the stereochemistry of chiral molecules like this compound. taylorandfrancis.comwikipedia.org This method measures the differential absorption of left- and right-circularly polarized light, which is a property of optically active molecules. smoldyn.orgunivr.it The resulting CD spectrum provides information about the three-dimensional arrangement of atoms, particularly at stereogenic centers. taylorandfrancis.comnumberanalytics.com

The application of CD spectroscopy is crucial for determining the absolute configuration of different parts of the molecule, such as the sugar moieties and the macrolide core. numberanalytics.com The shape and sign of the CD signals can be correlated with specific stereochemical features. numberanalytics.com For instance, far-UV CD is often used to study the secondary structure of proteins, while other regions of the spectrum can provide insight into the conformation of smaller organic molecules. wikipedia.org

Chemical Degradation Studies for Structural Fragment Analysis

Historically, chemical degradation was a primary method for determining the structure of complex natural products. usp.br This technique involves breaking down the molecule into smaller, more easily identifiable fragments. By analyzing the structure of these fragments, chemists can deduce the structure of the original molecule.

For this compound, controlled chemical degradation would involve reactions that selectively cleave specific bonds, such as the glycosidic linkages connecting the sugar moieties to the aglycone or the ester bond within the macrolide ring. The resulting fragments, such as the individual sugars and the aglycone, can then be isolated and their structures determined using spectroscopic methods. This information is then pieced together to reconstruct the complete structure of the parent molecule. usp.br

Structural Components of this compound: Chromophore and Sugar Moieties

This compound is a complex macrolide antibiotic composed of a large aglycone macrocycle, a chromophore, and two sugar units. usp.brtoxicology.cz The chromophore, which is responsible for the colored nature of the compound, has been identified as a naphthoquinone derivative. toxicology.cz

Biosynthesis of Axenomycin B

Genetic Organization of the Biosynthetic Gene Cluster in Streptomyces lisandri

While the complete biosynthetic gene cluster (BGC) for axenomycin B has not been fully sequenced and characterized in the scientific literature, its organization can be inferred from the structure of the final product and by comparison with BGCs for other complex polyketides produced by Streptomyces species. nih.govresearchgate.net It is anticipated that the this compound gene cluster is a large, contiguous region of DNA containing all the necessary genetic information for the production of the antibiotic and for the bacterium's self-resistance.

The cluster would be expected to contain the following key components:

Polyketide Synthase (PKS) Genes: A set of large, modular Type I PKS genes encoding the enzymatic assembly line for the synthesis of the axenolide macrolactone backbone.

Deoxysugar Biosynthesis Genes: A sub-cluster of genes encoding the enzymes required to synthesize the unique deoxysugars, including axenose, from primary metabolites like glucose-1-phosphate. nih.govwashington.edu

Menadione (B1676200) Biosynthesis Genes: Genes for the synthesis of the menadione chromophore from precursors derived from the shikimate pathway.

Tailoring Enzyme Genes: Genes encoding enzymes that modify the core structure, such as glycosyltransferases for attaching the sugar and menadione moieties, hydroxylases, and methyltransferases.

Regulatory and Resistance Genes: Genes involved in the regulation of the cluster's expression and genes conferring resistance to the antibiotic for the producing organism.

The table below outlines the predicted categories of genes within the putative this compound biosynthetic gene cluster.

| Gene Category | Predicted Function in this compound Biosynthesis |

| Type I PKS | Assembly of the polyketide chain for the axenolide backbone |

| Sugar Biosynthesis | Synthesis of nucleotide-activated deoxysugars (e.g., axenose) |

| Chromophore Biosynthesis | Synthesis of the menadione moiety via the shikimate pathway |

| Glycosyltransferases | Attachment of deoxysugar and menadione units to the axenolide |

| Tailoring Enzymes | Post-PKS modifications (e.g., hydroxylation, methylation) |

| Regulatory Genes | Control and timing of gene cluster expression |

| Resistance Genes | Self-protection of S. lisandri from the produced antibiotic |

Enzymatic Machinery: Polyketide Synthases (PKS) and Nonribosomal Peptide Synthetases (NRPS) in Axenomycin Biosynthesis

The biosynthesis of the this compound core structure is governed by a Type I polyketide synthase (PKS) system. frontiersin.orgebi.ac.uk These are large, multifunctional enzyme complexes organized into modules, where each module is responsible for one cycle of polyketide chain elongation and modification. The axenolide, being a large and complex macrolactone, is indicative of a multi-modular PKS assembly line.

Each PKS module contains a specific set of catalytic domains that perform discrete functions:

Acyltransferase (AT): Selects and loads the specific extender unit (e.g., malonyl-CoA or methylmalonyl-CoA).

Acyl Carrier Protein (ACP): Covalently tethers the growing polyketide chain via a phosphopantetheine arm.

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain.

Optional Reductase Domains (Ketoreductase - KR, Dehydratase - DH, Enoylreductase - ER): These domains may be present or absent in a module, determining the reduction state of the β-keto group after each condensation, leading to a hydroxyl, double bond, or fully saturated carbon-carbon bond, respectively.

The specific number of modules and the precise arrangement of reductase domains in the axenomycin PKS dictate the final structure of the axenolide backbone. Based on the chemical structure of this compound, there is no evidence for the involvement of Nonribosomal Peptide Synthetases (NRPS), which are responsible for incorporating amino acids into natural products. The biosynthesis is therefore considered to be PKS-driven.

Proposed Biosynthetic Pathway Intermediates and Transformations

Based on the characterized precursors and the known logic of macrolide biosynthesis, a proposed pathway for this compound can be outlined. This pathway involves three convergent branches that produce the main structural components, followed by a final assembly phase.

Axenolide Formation: A dedicated Type I PKS assembly line sequentially condenses starter and extender units (derived from precursors like propionate (B1217596) and glucose) to form the full-length linear polyketide chain. This chain then undergoes a thioesterase-catalyzed cyclization to yield the macrolactone structure of the axenolide. Subsequent modifications by tailoring enzymes (e.g., hydroxylases) produce the mature aglycone.

Deoxysugar Synthesis: In a parallel pathway, glucose is converted into nucleotide-activated deoxysugars. A series of specialized enzymes modify these intermediates to produce the final structures, including the unique branched-chain sugar axenose. nih.gov

Menadione Synthesis: The menadione chromophore is synthesized via a unique branch of the shikimate pathway.

Final Assembly: In the terminal steps, specific glycosyltransferases catalyze the attachment of the menadione unit and the two deoxysugar moieties to specific hydroxyl groups on the axenolide aglycone, yielding the final this compound molecule.

This proposed sequence highlights the modularity and convergent nature of the biosynthetic process, requiring the coordinated expression of dozens of genes to produce this complex and biologically active natural product.

Comparative Biosynthesis with Structurally Related Macrolides (e.g., Azinomycins, Deplelides, Astolides)

The biosynthesis of this compound, a complex macrolide with significant biological activity, is orchestrated by a sophisticated interplay of polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) multienzyme complexes. Understanding its assembly line provides a window into the evolution of biosynthetic pathways and offers a blueprint for bioengineering. A comparative analysis with structurally related macrolides, such as the azinomycins, deplelides, and astolides, reveals both conserved strategies and unique enzymatic flourishes that contribute to their structural diversity and biological function.

Azinomycin B, a potent antitumor agent, shares a hybrid PKS-NRPS biosynthetic origin with this compound. The biosynthesis of azinomycin B is initiated by an iterative type I polyketide synthase (PKS) responsible for the formation of the naphthoate moiety. nih.gov This is followed by the action of five nonribosomal peptide synthetases (NRPSs) that incorporate and modify amino acid building blocks. nih.gov This modular arrangement of PKS and NRPS systems is a common theme in the biosynthesis of many complex natural products.

While the complete biosynthetic gene cluster for this compound has not been as extensively characterized as that of azinomycin B, predictions based on its structure strongly suggest a similar hybrid PKS-NRPS pathway. Key differences in their structures, however, imply variations in the enzymatic machinery. For instance, the nature and number of the sugar moieties appended to the macrolactone core of this compound would necessitate a distinct set of glycosyltransferases compared to those in the azinomycin pathway.

Information on the biosynthesis of deplelides and astolides is less abundant in publicly available research. However, based on their chemical structures, which also feature macrocyclic lactones and peptide components, a hybrid PKS-NRPS or a combination of separate PKS and NRPS pathways is highly probable. The structural variations among these macrolides likely arise from differences in the starter and extender units selected by the PKS modules, the specific amino acids incorporated by the NRPS modules, and the array of tailoring enzymes that modify the core scaffold. These tailoring enzymes can include oxidases, methyltransferases, and glycosyltransferases, each contributing to the final chemical complexity of the molecule.

| Feature | This compound (Predicted) | Azinomycin B | Deplelides (Predicted) | Astolides (Predicted) |

|---|---|---|---|---|

| Core Scaffold | Macrolide | Naphthoate and amino acid derivatives | Macrolactone | Macrolactone |

| Biosynthetic Logic | Hybrid PKS-NRPS | Hybrid PKS-NRPS nih.gov | Hybrid PKS-NRPS | PKS and/or NRPS |

| Starter Unit (PKS) | Likely a short-chain fatty acid | Acetyl-CoA researchgate.net | Varies | Varies |

| Amino Acid Residues (NRPS) | Specific to this compound structure | Specific to Azinomycin B structure | Varies | Varies |

| Key Tailoring Enzymes | Glycosyltransferases, Oxidases | Methyltransferases, Oxidases nih.gov | Varies | Varies |

Pathway Engineering and Combinatorial Biosynthesis Approaches for Novel Analogues

The modular nature of PKS and NRPS systems presents a tantalizing opportunity for pathway engineering and combinatorial biosynthesis to generate novel analogues of this compound with potentially improved or altered biological activities. dtu.dk By manipulating the genes encoding these biosynthetic pathways, researchers can create "unnatural" natural products that would be difficult to access through traditional chemical synthesis.

One of the primary strategies in combinatorial biosynthesis involves the swapping of entire domains or modules within the PKS and NRPS enzymes. nih.gov For instance, replacing an acyltransferase (AT) domain in a PKS module could lead to the incorporation of a different extender unit, thereby altering the carbon skeleton of the macrolide. Similarly, swapping an adenylation (A) domain in an NRPS module could result in the incorporation of a different amino acid into the peptide chain.

The generation of novel analogues of azinomycin B has been explored through genetic manipulation. The azinomycin B biosynthetic gene cluster contains genes that can be targeted for inactivation or modification to produce new derivatives. google.com For example, knocking out a gene responsible for a specific tailoring step, such as a methylation or hydroxylation, could lead to the accumulation of a precursor molecule or the production of a new analogue lacking that specific modification.

Precursor-directed biosynthesis is another powerful approach. nih.gov This technique involves feeding synthetic, non-native precursor molecules to a mutant strain of the producing organism in which the biosynthesis of the natural precursor is blocked. The downstream enzymes in the pathway may then accept the synthetic precursor and incorporate it into the final molecule, leading to the creation of novel analogues.

The application of these techniques to the this compound biosynthetic pathway holds significant promise. For example, altering the glycosylation pattern by introducing or deleting glycosyltransferase genes could have a profound impact on the molecule's biological activity, as the sugar moieties are often crucial for molecular recognition and target binding.

| Approach | Description | Potential Outcome for this compound Analogues |

|---|---|---|

| Domain/Module Swapping | Replacing catalytic domains (e.g., AT, A domains) or entire modules within the PKS/NRPS machinery. nih.gov | Altered macrolactone backbone, incorporation of different amino acids. |

| Gene Inactivation | Deleting or disrupting genes encoding tailoring enzymes (e.g., methyltransferases, oxidases). | Production of simplified analogues lacking specific functional groups. |

| Precursor-Directed Biosynthesis | Supplying synthetic precursors to a mutant strain blocked in the natural precursor's biosynthesis. nih.gov | Incorporation of non-native starter or extender units, leading to diverse structural modifications. |

| Heterologous Expression | Transferring the entire biosynthetic gene cluster to a more genetically tractable host organism. | Facilitated genetic manipulation and potentially higher yields of analogues. |

The continued exploration of the this compound biosynthetic pathway, coupled with the power of synthetic biology and metabolic engineering, will undoubtedly pave the way for the creation of a diverse library of novel macrolides. These efforts could lead to the discovery of new therapeutic agents with enhanced efficacy, improved pharmacokinetic properties, and novel modes of action.

Biological Activities and Molecular Mechanisms of Action of Axenomycin B

Anthelmintic Activity: Specific Cestocidal Properties of Axenomycin B

The axenomycins have demonstrated notable anthelmintic activity, particularly against tapeworms (cestodes). nih.gov

Detailed in vitro studies specifically quantifying the efficacy of this compound against cestode parasites are not extensively available in the reviewed literature. However, the activity of the axenomycin complex suggests a direct effect on these parasites.

Studies have demonstrated the effectiveness of the axenomycin complex and its most active fraction, Axenomycin D, in various animal models infected with cestode parasites. While specific data for this compound is not provided, the results for the complex offer insight into the potential activity of its components.

A single oral dose of the axenomycin complex at 20 mg/kg resulted in a 50 to 100% reduction in worm burden in mice infected with Hymenolepis nana. nih.gov In dogs, the complex was effective against Taenia pisiformis, Dipylidium caninum, and Diphyllobothrium sp. nih.gov Furthermore, in lambs, it showed efficacy against Moniezia expansa, M. benedeni, and Avitellina centripunctata. nih.gov Axenomycin D, the most potent fraction, achieved a 90 to 100% worm reduction at a lower dose of 5 to 10 mg/kg. nih.gov

Interactive Data Table: Efficacy of Axenomycin Complex and Axenomycin D in Animal Models

| Compound/Complex | Host Animal | Cestode Species | Worm Reduction Rate (%) |

| Axenomycin Complex | Mice | Hymenolepis nana | 50-100 |

| Axenomycin Complex | Dogs | Taenia pisiformis | Effective |

| Axenomycin Complex | Dogs | Dipylidium caninum | Effective |

| Axenomycin Complex | Dogs | Diphyllobothrium sp. | Effective |

| Axenomycin Complex | Lambs | Moniezia expansa | Effective |

| Axenomycin Complex | Lambs | M. benedeni | Effective |

| Axenomycin Complex | Lambs | Avitellina centripunctata | Effective |

| Axenomycin D | Mice | Hymenolepis nana | 90-100 |

Antiprotozoal Activities of this compound

Specific studies detailing the antiprotozoal activities of this compound are not available in the current body of scientific literature. However, related compounds, such as thaimycins, which are also produced by Streptomyces species, have been reported to possess antiprotozoal properties. nih.gov The mechanism of action of many antiprotozoal agents involves the inhibition of nucleic acid synthesis or interference with metabolic pathways essential for the protozoa's survival. nih.gov Macrolide antibiotics, in general, have been investigated for their antiparasitic activities, which are often attributed to the inhibition of protein synthesis in the parasite's apicoplast. nih.gov

Antifungal Activities of this compound

There is a lack of specific data on the antifungal spectrum of this compound. While some macrolides exhibit antifungal properties, this is not a universal characteristic of the class. wikipedia.orgnih.gov The primary mechanism of antifungal action for polyene macrolides, a different subclass, involves binding to ergosterol (B1671047) in the fungal cell membrane, leading to pore formation and cell death. nih.gov Whether this compound possesses any antifungal activity or a similar mechanism of action has not been elucidated in the available research.

Antibiotic Properties within the Macrolide Class

As a macrolide antibiotic, this compound belongs to a class of drugs known for their bacteriostatic action, which is achieved by inhibiting bacterial protein synthesis. msdmanuals.comebsco.com Macrolides typically bind to the 50S subunit of the bacterial ribosome, thereby preventing the translocation of peptidyl-tRNA and halting peptide chain elongation. ebsco.comyoutube.com

The antibacterial spectrum of macrolides generally includes many Gram-positive bacteria and some Gram-negative bacteria. msdmanuals.comyoutube.com However, the specific spectrum of activity for this compound has not been characterized in the reviewed literature.

Exploration of Potential Antitumor Activities and Their Molecular Basis

Direct research into the antitumor activities of this compound is not found in the available scientific literature. However, the broader class of macrolide antibiotics has been a subject of interest in cancer research. Some macrolides have been shown to exert antitumor effects through various mechanisms, including the inhibition of autophagy and the induction of stress responses within cancer cells. cell-stress.comcell-stress.comnih.gov For instance, some studies have shown that certain macrolides can block the autophagic flux by inhibiting lysosomal acidification, which can sensitize cancer cells to other therapeutic agents. cell-stress.comnih.gov There is also evidence that some macrolides can promote the accumulation of reactive oxygen species (ROS), leading to cellular stress and potentially impacting tumor progression. cell-stress.com It is important to note that these findings are not universally applicable to all macrolides and specific investigation into this compound's potential in this area is required.

Investigating the Molecular Mechanism of Action

Interaction with Nucleic Acids (e.g., DNA Cross-linking, Non-intercalative Binding) (referencing Azinomycin B as a related paradigm)

The biological activity of compounds like Azinomycin B is intrinsically linked to their interaction with nucleic acids, particularly DNA. The primary mechanism is the formation of covalent bonds with the DNA molecule, leading to what is known as an interstrand cross-link. This process effectively locks the two strands of the DNA double helix together, preventing their separation, which is a critical step for both DNA replication and transcription.

Azinomycin B accomplishes this through two highly reactive functional groups: an aziridine (B145994) ring and an epoxide moiety. tamu.edunih.gov These groups act as electrophiles, reacting with nucleophilic sites on the DNA bases. The process typically involves two sequential alkylation events:

First Alkylation: The aziridine ring of Azinomycin B is the first to react, forming a covalent bond with a purine (B94841) base, most commonly the N7 position of guanine, in one strand of the DNA. nih.govnih.gov

Second Alkylation (Cross-linking): Following the initial bond, the epoxide group reacts with a purine on the opposite DNA strand, creating the interstrand cross-link. nih.gov

This cross-linking is not random; Azinomycin B exhibits a preference for specific DNA sequences, particularly 5'-GNC and 5'-GNT triplets. nih.govacs.org The efficiency of this cross-linking is influenced by factors such as the nucleophilicity of the target sequence and steric effects. For instance, the presence of a methyl group on a central thymine (B56734) base can hinder the reaction. nih.govacs.orgnih.gov

A subject of ongoing research is the precise way Azinomycin B positions itself on the DNA to facilitate this reaction. This involves non-covalent interactions that stabilize the drug-DNA complex before the covalent bonds are formed. One key component of Azinomycin B is its naphthoate group. Initially, it was thought that this flat, aromatic structure might slide between the DNA base pairs in a process called intercalation. However, several studies using techniques like viscometry and fluorescence energy transfer have suggested a non-intercalative binding mode for this group. acs.orgacs.orgnih.gov There remains some debate, as other studies on analogues of the Azinomycin B chromophore have provided evidence supporting an intercalative model. nih.govnih.gov It is believed that the naphthoate moiety, along with other parts of the molecule, helps to orient the compound within the major groove of the DNA, positioning the aziridine and epoxide groups for optimal reaction with the target guanines. acs.orgresearchgate.net

| Feature | Description (Azinomycin B Paradigm) | Key Structural Motif |

|---|---|---|

| Primary Mechanism | Forms covalent interstrand cross-links in DNA. | Aziridine and Epoxide rings |

| Binding Site | Reacts with the N7 position of purine bases, primarily guanine. acs.org | - |

| Sequence Selectivity | Shows preference for 5'-GNC and 5'-GNT sequences. nih.govacs.org | Overall molecular structure |

| Non-covalent Binding | Primarily non-intercalative binding in the major groove, though some studies suggest potential for intercalation. acs.orgacs.orgnih.gov | Naphthoate group |

Identification of Specific Cellular Targets and Pathways

The primary cellular target for agents that operate via the Azinomycin B paradigm is the cell's genomic DNA. By forming interstrand cross-links, these molecules introduce significant lesions that disrupt fundamental cellular processes.

When the DNA replication machinery encounters a cross-link, it stalls, leading to an S-phase arrest in the cell cycle. nih.gov Similarly, transcription is inhibited as the DNA strands cannot be separated to serve as a template for RNA synthesis. This comprehensive disruption of DNA metabolism ultimately triggers programmed cell death, or apoptosis, which is the basis of the compound's potent antitumor activity. nih.gov

The introduction of such significant DNA damage activates the cell's sophisticated DNA damage response (DDR) pathways. In vivo studies using yeast as a model organism have shown that treatment with Azinomycin B elicits a robust transcriptional response characteristic of DNA damage. nih.gov Cells will attempt to repair the lesions to survive. Organisms that produce these types of compounds, like Streptomyces sahachiroi, have evolved specific self-resistance mechanisms. For instance, a DNA glycosylase has been identified in the Azinomycin B biosynthetic gene cluster that is capable of recognizing and repairing the DNA damage caused by the molecule, representing a unique form of the Base Excision Repair (BER) pathway. researchgate.net

Key Cellular Consequences of Azinomycin B-type DNA Damage:

Primary Target: Nuclear DNA nih.gov

Affected Pathways:

DNA Replication (Inhibition)

Gene Transcription (Inhibition)

Cell Cycle Control (S-phase arrest) nih.gov

DNA Damage Response (Activation)

Ultimate Outcome: Apoptosis (Programmed Cell Death)

Structure-Activity Relationship (SAR) Studies Correlating Structural Motifs with Biological Response

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, seeking to understand how the specific chemical structure of a compound influences its biological activity. For complex molecules like Azinomycin B, SAR studies help identify the chemical groups—or motifs—that are essential for its function.

The potent DNA cross-linking ability of Azinomycin B is a direct result of its unique and densely functionalized structure. nih.gov Computational and synthetic chemistry studies have elucidated the roles of its key components.

The "Warheads": The aziridine and epoxide rings are the critical electrophilic moieties responsible for alkylating DNA. The strained nature of these rings makes them highly reactive. The mechanism involves an initial alkylation by the aziridine followed by the epoxide to complete the cross-link. tamu.edunih.gov Synthetic analogues lacking the aziridine but retaining the epoxide still show significant biological activity, highlighting the importance of the epoxide group, though they cannot form cross-links. nih.gov

The Recognition Element: The 3-methoxy-5-methyl-naphthoate moiety is crucial for the initial non-covalent binding and positioning of the molecule within the DNA major groove. researchgate.net While its exact binding mode (intercalative vs. non-intercalative) is debated, its role in guiding the molecule to its target sequence is well-established. acs.orgnih.gov The interaction is influenced by hydrogen bonding networks and steric factors. nih.gov

SAR studies, often involving the synthesis of various analogues and computational modeling, are vital for designing new agents with potentially improved potency, greater DNA sequence selectivity, or better pharmacological properties. nih.gov

| Structural Motif (Azinomycin B Paradigm) | Function | Impact on Activity |

|---|---|---|

| Aziridino[1,2-a]pyrrolidine ring | Primary electrophile for the first DNA alkylation event. tamu.edu | Essential for interstrand cross-linking. |

| Epoxide moiety | Secondary electrophile for the second alkylation event, completing the cross-link. tamu.edu | Crucial for cross-linking; analogues with only the epoxide retain some cytotoxicity. nih.gov |

| Naphthoate group | Facilitates non-covalent binding and recognition of the DNA major groove. researchgate.net | Influences binding affinity and sequence selectivity. acs.org |

| Peptide/Polyketide Backbone | Provides the structural scaffold that correctly orients the functional groups. nih.gov | Maintains the necessary conformation for the molecule to interact effectively with DNA. |

Synthetic Endeavors and Structural Modifications of Axenomycin B

Total Synthesis Approaches to Axenomycin B and its Complex Structural Motifs

While a completed total synthesis of this compound has not been reported in the available literature, significant research has been directed toward the development of strategies for the construction of its principal structural components. These endeavors are crucial for confirming the proposed structure and providing access to analogues that are inaccessible through chemical modification of the natural product.

The construction of large, stereochemically rich macrolactone rings is a central challenge in the synthesis of many complex natural products. General strategies that could be applicable to the this compound aglycone involve the cyclization of a linear hydroxy acid precursor (the seco-acid). The choice of macrolactonization reaction is critical and is often one of the final steps in the synthesis of the aglycone. nih.govuniv-amu.fr

Several established methods are routinely employed for this purpose, each with its own advantages. These include:

Yamaguchi Macrolactonization: This method involves the activation of the seco-acid with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640), which then undergoes intramolecular esterification upon treatment with a base like DMAP. This protocol is widely used due to its reliability for forming large rings. nih.govorganic-chemistry.org

Corey-Nicolaou Macrolactonization: This strategy utilizes pyridine-2-thiol (B7724439) esters of the seco-acid, which are activated by heat or metal salts to promote cyclization. nih.gov

Mitsunobu Reaction: Intramolecular Mitsunobu reaction of a seco-acid using reagents like diethylazodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3) is another effective strategy for macrolactonization. nih.gov

The successful application of any of these methods to the this compound aglycone would depend on the careful design of the seco-acid precursor, including the strategic placement of protecting groups to avoid unwanted side reactions. nih.gov

Table 1: Common Macrolactonization Strategies

| Method | Activating Reagent(s) | Key Intermediate |

|---|---|---|

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP | Mixed Anhydride |

| Corey-Nicolaou Lactonization | 2,2'-Dipyridyl disulfide, PPh3 | 2-Pyridylthiol Ester |

| Mitsunobu Reaction | DEAD, PPh3 | Oxyphosphonium Salt |

| Keck Macrolactonization | DCC, DMAP, CSA | N-Acylpyridinium Salt |

| Shiina Macrolactonization | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | Mixed Anhydride |

This table presents general strategies; their specific application to this compound is not detailed in the available literature.

The total synthesis of this compound requires the stereocontrolled formation of several O-glycosidic bonds to attach the carbohydrate units, including the unique sugar axenose, to the aglycone. The stereochemical outcome of glycosylation reactions is notoriously difficult to control, and the development of reliable methods is a major focus of carbohydrate chemistry. rsc.org

General approaches to stereoselective glycosylation often rely on the nature of the protecting group at the C2-position of the glycosyl donor. nih.gov

Neighboring Group Participation: A participating group (e.g., an acetyl or benzoyl group) at the C2-position can attack the anomeric center to form a cyclic intermediate. The glycosyl acceptor then attacks from the opposite face, leading exclusively to the formation of a 1,2-trans-glycosidic linkage.

Solvent Participation and Other Effects: When a non-participating group is at C2, the stereochemical outcome is influenced by other factors, including the solvent, the promoter, and the reactivity of the donor and acceptor. For instance, solvents like propionitrile (B127096) are known to favor the formation of β-glycosides. nih.govscispace.com

The sulfoxide (B87167) glycosylation method, which is effective for constructing hindered glycosidic linkages, represents a powerful tool that could be employed in the synthesis of the this compound oligosaccharide chain. nih.govscispace.com Furthermore, modern "one-pot" glycosylation strategies allow for the sequential assembly of multiple monosaccharide units in a single reaction vessel, significantly improving the efficiency of oligosaccharide synthesis. nih.govresearchgate.net

The 1,4-naphthoquinone (B94277) unit is responsible for the characteristic color of this compound and is believed to be important for its biological activity. Synthetic access to functionalized naphthoquinones can be achieved through various routes. mdpi.commdpi.com One common strategy involves the oxidation of the corresponding naphthalene (B1677914) or dihydroxynaphthalene precursors.

More convergent strategies build the naphthoquinone core through cycloaddition reactions or photochemical methods. For example, the photo-Friedel–Crafts acylation of 1,4-naphthoquinone with aldehydes provides a direct route to acylated 1,4-hydroquinones, which can be subsequently oxidized to the desired acylated naphthoquinones. mdpi.commdpi.com The synthesis of related naphthoquinone antibiotics has also been accomplished through intramolecular cycloaddition reactions involving carbene-chromium complexes. nih.gov

Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are essential for identifying the key structural features (the pharmacophore) required for the biological activity of a natural product and for guiding the design of more potent and selective analogues. mdpi.com The synthesis of simplified or systematically modified analogues of a complex molecule like this compound is a primary way to conduct such studies. nih.govnih.gov

The Aglycone Core: Modifying the size, rigidity, and functional group display of the macrolactone.

The Glycosidic Portion: Synthesizing analogues with different sugars, or lacking one or more of the carbohydrate units.

The Naphthoquinone Chromophore: Altering the substitution pattern on the aromatic ring system.

Semi-synthetic Modifications and Their Biological Implications

Semi-synthesis, which involves the chemical modification of the natural product isolated from fermentation, is a powerful strategy to generate novel derivatives and improve the properties of a lead compound. nih.gov This approach can be more efficient than total synthesis for producing a library of analogues for biological evaluation. mdpi.com

For a molecule like this compound, semi-synthetic modifications could target the various hydroxyl groups on the macrolactone and sugar residues for esterification or etherification. researchgate.net Such modifications can alter the compound's solubility, cell permeability, and metabolic stability. For example, the synthesis of fidaxomicin (B1672665) (Tiacumicin B) derivatives has shown that modifications can lead to an increase in water solubility while retaining potent antibacterial activity. researchgate.net Similarly, studies on other complex natural products have demonstrated that introducing new functional groups can lead to derivatives with enhanced or novel biological activities. mdpi.comnih.gov The specific biological implications of any semi-synthetic modifications to this compound would need to be determined through extensive biological screening.

Table 2: List of Compounds Mentioned

| Compound Name | Classification |

|---|---|

| This compound | Macrolide Antibiotic |

| Axenose | Deoxy Sugar |

| DMAP | Catalyst |

| DEAD | Reagent |

| PPh3 | Reagent |

| DCC | Reagent |

| CSA | Reagent |

| MNBA | Reagent |

| Fidaxomicin (Tiacumicin B) | Macrolide Antibiotic |

Advanced Research Methodologies and Analytical Approaches in Axenomycin B Studies

Omics Technologies in Biosynthetic Pathway Analysis (e.g., Genomics, Proteomics for Gene Cluster Analysis)

The biosynthesis of complex natural products like Axenomycin B in Streptomyces species is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). frontiersin.org The advent of omics technologies has revolutionized the study of these pathways.

Genomics-Driven Discovery and Analysis: The investigation of the this compound biosynthetic pathway begins with genomics. jmicrobiol.or.kr Genome mining of the producing organism, Streptomyces lisandri, is the primary strategy to identify the putative BGC responsible for its production. mdpi.com This process involves sequencing the entire genome and using bioinformatics tools, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), to detect sequences characteristic of genes encoding enzymes like Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS), which are the core machinery for assembling such complex molecules. mdpi.comresearchgate.net

Once a candidate BGC is identified, its involvement in this compound biosynthesis is confirmed through genetic manipulation. jmicrobiol.or.kr Gene knockout experiments, where a specific gene within the cluster is inactivated, are performed. jmicrobiol.or.krresearchgate.net If the resulting mutant strain loses the ability to produce this compound, it confirms the gene's role in the biosynthetic pathway. researchgate.net Further validation can be achieved through heterologous expression, where the entire BGC is cloned and expressed in a different, well-characterized host organism to see if it can produce the compound. nih.gov

Proteomics for Functional Confirmation: Proteomics, the large-scale study of proteins, serves as a crucial complementary approach to genomics. wikipedia.orgnih.gov While genomics reveals the genetic potential for biosynthesis, proteomics confirms the actual expression of the biosynthetic enzymes. frontiersin.org By comparing the proteome of S. lisandri under conditions that induce this compound production versus non-producing conditions, researchers can identify the specific PKS, NRPS, and tailoring enzymes that are upregulated. This is typically achieved using techniques like 2D-gel electrophoresis or more advanced liquid chromatography-mass spectrometry (LC-MS) based methods for protein identification and quantification. nih.govfrontiersin.org This approach provides direct evidence of the functional proteins involved in constructing the this compound molecule.

Table 1: Application of Omics Technologies in Biosynthetic Pathway Analysis

| Technology | Application in this compound Research | Expected Outcome |

|---|---|---|

| Genomics | Sequencing the genome of Streptomyces lisandri. | Identification of the complete genetic blueprint. |

| Bioinformatic analysis (e.g., antiSMASH). mdpi.com | Prediction of the this compound biosynthetic gene cluster (BGC). | |

| Gene knockout studies. jmicrobiol.or.krresearchgate.net | Confirmation of the BGC's role in this compound production. | |

| Heterologous expression of the BGC. nih.gov | Validation of the BGC's ability to direct synthesis of this compound. | |

| Proteomics | Differential protein expression analysis (e.g., LC-MS/MS). nih.govfrontiersin.org | Identification of expressed enzymes (PKS, NRPS, etc.) from the BGC. |

| Functional proteomics. nih.gov | Studying the interactions between the biosynthetic enzymes. |

High-Resolution Spectroscopic Techniques for Detailed Structural Analysis

Determining the complex three-dimensional structure of this compound is a significant challenge that relies on the power of high-resolution spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the cornerstone of structural elucidation for complex organic molecules. libretexts.org For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.

1D NMR (¹H and ¹³C): ¹H NMR provides information about the chemical environment and number of protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. reddit.comcapes.gov.br

2D NMR (COSY, HSQC, HMBC): These experiments are essential for piecing together the molecular puzzle. COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). researchgate.net HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range connections between protons and carbons (2-3 bonds away), which is critical for connecting different fragments of the molecule, such as the macrolide ring, the sugar moieties, and the chromophore. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are used to determine the relative stereochemistry by identifying protons that are close in space.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the precise molecular weight and elemental formula of this compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are coupled with advanced mass analyzers (e.g., Time-of-Flight, TOF, or Orbitrap) to achieve high accuracy. Tandem MS (MS/MS) experiments, where the molecule is fragmented within the spectrometer, provide valuable information about its substructures, which helps to confirm the connectivity determined by NMR.

X-ray Crystallography: When a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive three-dimensional structure. nih.govwikipedia.org This technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. sci-hub.se The data allows for the calculation of an electron density map, from which the precise position of every atom in the molecule can be determined, unambiguously establishing its absolute stereochemistry. nih.govresearchgate.net

Table 2: Spectroscopic Techniques for this compound Structural Analysis

| Technique | Type of Information Provided |

|---|---|

| 1D NMR Spectroscopy | Chemical shifts and coupling constants of ¹H and ¹³C nuclei. reddit.comcapes.gov.br |

| 2D NMR Spectroscopy | Connectivity between atoms (¹H-¹H, ¹H-¹³C) and spatial proximity of atoms. researchgate.net |

| High-Resolution Mass Spectrometry | Accurate molecular weight, elemental formula, and fragmentation patterns. |

| X-ray Crystallography | Unambiguous three-dimensional atomic structure and absolute stereochemistry. wikipedia.orgresearchgate.net |

Biochemical and Biophysical Assays for Mechanism of Action Elucidation

Understanding how this compound exerts its potent biological effects requires a suite of biochemical and biophysical assays designed to identify its molecular target and dissect its inhibitory mechanism. Early studies identified that this compound inhibits protein synthesis in eukaryotic cells. nih.gov

In Vitro Translation Assays: To confirm and specify the inhibitory action on protein synthesis, cell-free in vitro translation systems are utilized. harvard.edu Rabbit reticulocyte lysate is a common system that contains all the necessary components for eukaryotic translation (ribosomes, tRNAs, initiation and elongation factors). huji.ac.il By adding this compound to this system and monitoring the synthesis of a reporter protein (often luciferase), researchers can directly observe the inhibition of translation. huji.ac.il These assays can be further refined to pinpoint the specific stage of translation—initiation, elongation, or termination—that is affected. nih.govnih.gov

Ribosome Binding Assays: To determine if the ribosome is the direct target, binding assays are performed. These can involve incubating radiolabeled this compound with purified eukaryotic ribosomes (e.g., from yeast) and measuring the extent of binding. Competition assays, where this compound competes with other known ribosome-targeting antibiotics for binding, can help to localize its binding site to a specific ribosomal subunit or functional center (e.g., the A, P, or E site). frontiersin.org

Biophysical Techniques: More advanced biophysical methods can provide quantitative data on the interaction between this compound and its target.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event between this compound and the ribosome, allowing for the determination of key thermodynamic parameters like the binding affinity (Kd), stoichiometry, and enthalpy. mpg.de

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): Obtaining a high-resolution structure of this compound bound to the eukaryotic 80S ribosome is the ultimate goal for mechanism of action studies. mpg.dewgtn.ac.nz These structural snapshots can reveal the precise binding pocket and the conformational changes induced in the ribosome upon inhibitor binding, providing a detailed molecular basis for its inhibitory activity. mpg.de

In vitro and Cellular Model Systems for Biological Activity Assessment

To evaluate the biological effects of this compound, researchers rely on various in vitro and cellular model systems. These models are essential for characterizing its potency, selectivity, and the cellular pathways it perturbs.

Saccharomyces cerevisiae (Yeast) as a Model Organism: Yeast is a powerful and simple eukaryotic model organism for studying the mechanism of action of new drugs. yourgenome.orgresearchgate.net Its genetics are well-characterized, and its cellular processes, including protein synthesis, are highly conserved with those in humans. bosterbio.comnih.gov Yeast is used for:

Growth Inhibition Assays: Determining the concentration of this compound that inhibits yeast growth provides a measure of its potency.

Genetic Screens: Using collections of yeast mutants, researchers can identify genes that, when mutated, make the yeast either more sensitive or more resistant to this compound. This can help to identify the drug's target or components of the affected pathway. nih.gov

Mammalian Cell Lines (e.g., HeLa cells): Human cell lines, such as HeLa cells, provide a more physiologically relevant system for assessing the activity of potential therapeutic agents. nih.gov

Cytotoxicity Assays: Assays like the MTT or SRB assay are used to measure the concentration of this compound that is toxic to cancer cells, providing an IC₅₀ (half-maximal inhibitory concentration) value. abcam.combrieflands.com

Apoptosis Assays: To determine if this compound induces programmed cell death (apoptosis), researchers use techniques like DNA laddering assays, Hoechst staining to observe nuclear morphology, or flow cytometry to quantify apoptotic cells. brieflands.commdpi.com

Cell Cycle Analysis: Flow cytometry can also be used to analyze the effect of this compound on the cell cycle. brieflands.com This can reveal if the compound causes cells to arrest at a specific phase (G1, S, or G2/M), which is a common effect of agents that interfere with fundamental processes like DNA replication or protein synthesis.

Table 3: Model Systems for Biological Activity Assessment of this compound

| Model System | Type of Assay | Information Obtained |

|---|---|---|

| Saccharomyces cerevisiae | Growth Inhibition | Potency against a simple eukaryote. bosterbio.com |

| Genetic Screens | Identification of potential drug targets and resistance mechanisms. nih.gov | |

| HeLa Cells | Cytotoxicity (e.g., MTT Assay) brieflands.com | Potency (IC₅₀) against human cancer cells. |

| Apoptosis Assays (e.g., DNA Laddering) brieflands.commdpi.com | Induction of programmed cell death. | |

| Cell Cycle Analysis | Effects on cell division and proliferation. brieflands.com |

Future Directions in Axenomycin B Research

Discovery of Novel Axenomycin B Analogues from Marine Actinomycetes and Underexplored Sources

The vast, untapped biodiversity of marine environments and other unique ecological niches presents a promising frontier for the discovery of novel natural products. mdpi.comnih.gov Marine actinomycetes, in particular, are recognized as a prolific source of structurally diverse and biologically active secondary metabolites. nih.govnih.govbiomedgrid.combiotech-asia.org These microorganisms thrive in extreme conditions, which may drive the evolution of unique biosynthetic pathways, leading to the production of novel chemical scaffolds not found in their terrestrial counterparts. nih.gov

Future research should prioritize the systematic screening of actinomycete strains isolated from underexplored habitats, such as deep-sea sediments, marine sponges, and symbiotic associations with other marine organisms, for the production of new this compound analogues. mdpi.commdpi.com The application of modern cultivation techniques, including simulation of natural environments and co-cultivation methods, could awaken dormant biosynthetic gene clusters, leading to the production of previously unobserved metabolites. Furthermore, genomic mining of actinomycete genomes can identify gene clusters with homology to known macrolide biosynthesis pathways, prioritizing strains for targeted isolation efforts. The genus Saccharopolyspora, for instance, has been identified as an underexplored but potent source of bioactive natural products. nih.gov The discovery of new analogues is the first step toward understanding the structure-activity relationship and potentially identifying derivatives with improved efficacy or novel biological activities.

| Potential Source | Rationale for Exploration | Targeted Approach |

| Marine Actinomycetes | High biodiversity and unique metabolic pathways due to extreme environmental pressures. biotech-asia.org | Isolation from deep-sea sediments, marine sponges, and corals. mdpi.commdpi.com |

| Symbiotic Microbes | Host-microbe interactions can induce the production of unique secondary metabolites. | Screening of actinomycetes associated with insects, plants, and marine invertebrates. mdpi.com |

| Extremophiles | Organisms from environments with extreme temperature, pH, or salinity may produce novel compounds. | Cultivation and genomic analysis of fungi and bacteria from extreme marine environments. nih.gov |

Deeper Elucidation of Biosynthetic Enzymes and Chemoenzymatic Synthesis

A complete understanding of the biosynthetic pathway of this compound is fundamental for its future development. The identification and characterization of the enzymes responsible for its assembly—including polyketide synthases (PKS), glycosyltransferases, and tailoring enzymes—will provide the necessary tools for genetic engineering and the production of novel derivatives. nih.govmdpi.com The biosynthetic gene clusters for complex antibiotics like moenomycin A and oxazinomycin have been successfully identified and characterized, providing a roadmap for similar studies on this compound. nih.govnih.govresearchgate.net

Once the biosynthetic machinery is understood, chemoenzymatic synthesis offers a powerful strategy to create novel this compound derivatives that are difficult to access through chemical synthesis or biosynthesis alone. nih.govnih.govfrontiersin.org This approach combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. nih.gov For example, precursor molecules synthesized in the lab could be fed to engineered microbial strains or cell-free enzymatic systems to generate a library of new analogues. tamu.eduyoutube.com The study of enzymes like the ThDP-dependent enzyme in anisomycin (B549157) biosynthesis provides insight into how unique precursors are formed and incorporated. nih.gov This strategy could allow for the modification of specific functional groups on the this compound scaffold to probe their role in its biological activity.

Rational Design and Synthesis of Potent and Selective this compound Derivatives

The rational design of new derivatives aims to improve the therapeutic properties of a lead compound, such as enhancing its potency, increasing its selectivity, and improving its pharmacokinetic profile. nih.gov For this compound, this process would begin with establishing a detailed structure-activity relationship (SAR). nih.govnih.govyoutube.commdpi.comyoutube.com By systematically modifying different parts of the this compound molecule—such as the macrolide core, the sugar moieties, and the naphthoquinone group—and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features required for its antiparasitic and antifungal effects.

Computational modeling and molecular docking studies can further guide the design of new analogues. By identifying the putative biological target of this compound, researchers can design derivatives that bind with higher affinity and specificity. This approach has been successfully used in the design of new antifungal azoles and other antimicrobial agents. nih.gov The synthesis of these rationally designed derivatives will provide valuable insights into the SAR of this compound and could lead to the development of second-generation drugs with significantly improved therapeutic potential.

| Design Strategy | Objective | Methodological Approach |

| Structure-Activity Relationship (SAR) | Identify key pharmacophores and functional groups essential for activity. mdpi.com | Systematic chemical modification of the this compound structure and subsequent bioactivity testing. nih.gov |

| Computational Modeling | Predict the binding of derivatives to their biological target. | Molecular docking, molecular dynamics simulations. |

| Fragment-Based Design | Build novel derivatives from smaller chemical fragments known to interact with the target. | Identification of key binding fragments through biophysical methods. |

Comprehensive Investigations into Unique Molecular Mechanisms of Action

While this compound is known for its antiparasitic and antifungal activities, its precise molecular mechanism of action remains largely uncharacterized. nih.govnih.gov A deep understanding of how this compound exerts its biological effects is crucial for its development as a therapeutic agent and for predicting potential mechanisms of resistance. Future research should focus on identifying the specific cellular targets of this compound in parasites and fungi.

Modern chemical biology approaches, such as affinity chromatography, activity-based protein profiling, and genetic screens with knockout libraries, can be employed to identify the molecular targets of this compound. For instance, studies on azinomycin B, though a different compound, have detailed its mechanism as a DNA cross-linking agent, showcasing the level of mechanistic detail that is required. nih.govresearchgate.net Elucidating the mechanism of action will not only validate its potential as a drug candidate but also provide a basis for the rational design of more potent and selective derivatives. It will also help to understand if its mechanism is novel, which is highly desirable in the face of growing drug resistance.

Exploration of Broader Biological Activities beyond Antiparasitic and Antifungal Effects

Many natural products initially discovered for one type of biological activity have later been found to possess other therapeutic properties. mdpi.com For example, some antibiotics have shown promise as anticancer agents. mdpi.commdpi.comalliedacademies.org The complex and unique structure of this compound suggests that it may interact with various biological targets, and its bioactivity may extend beyond its known antiparasitic and antifungal effects.

Future research should include broad screening of this compound against a diverse range of biological targets, including cancer cell lines, viruses, and inflammatory pathways. The potential for antibiotics to act as anticancer agents is an active area of research, with compounds like salinomycin (B1681400) showing activity against cancer stem cells. mdpi.com Similarly, the evaluation of this compound for antiviral activity could uncover new therapeutic applications. Any newly discovered activities would open up exciting new avenues for the development of this compound-based therapeutics for a wider range of diseases.

Q & A

Basic Research Questions

Q. What are the optimal culture conditions for maximizing Axenomycin B production in Streptomyces species?

- Methodological Answer : this compound biosynthesis is highly sensitive to phosphate levels and carbon sources. Evidence from Streptomyces lisandri batch cultures indicates that inorganic phosphate concentrations above 0.7 g/L suppress secondary metabolite production, whereas media with no added phosphate (but containing trace phosphate from steep liquor) yield maximum titers . Carbon source optimization is critical: 15% glucose resulted in peak this compound production, while mannitol and sucrose showed negligible yields. Researchers should design experiments with gradient phosphate concentrations (0–1.0 g/L) and test carbon sources (e.g., glucose, fructose) in triplicate, quantifying biomass (dry weight) and this compound via HPLC or spectrophotometry .

Q. How can researchers ensure reproducibility in this compound yield across experimental batches?

- Methodological Answer : Reproducibility requires strict control of variables such as nitrogen sources (e.g., NZ-amine vs. soya peptone) and timing of nutrient supplementation. For instance, adding NZ-amine during the late log phase enhances this compound retention in mycelium . Documenting raw data (e.g., pH, temperature, agitation rates) and including error bars for biological replicates (minimum n=3) is essential. Refer to IB Science Internal Assessment guidelines for uncertainty analysis and data validation protocols .

Advanced Research Questions

Q. What metabolic pathways or regulatory mechanisms link phosphate limitation to this compound biosynthesis in Streptomyces?

- Methodological Answer : Phosphate starvation triggers a metabolic shift toward secondary metabolite production by altering cellular energy charge (ATP/ADP ratio) and glucose-6-phosphate levels, which modulate precursor availability . Advanced studies should employ transcriptomics (RNA-seq) to identify phosphate-responsive genes (e.g., pho regulon) or CRISPR-Cas9 knockout strains to validate key biosynthetic gene clusters. Comparative metabolomics of high- vs. low-phosphate cultures can reveal pathway intermediates .

Q. How can contradictory data on this compound’s bioactivity across studies be systematically resolved?

- Methodological Answer : Contradictions often arise from variations in assay design (e.g., MIC determination methods) or strain-specific differences. Researchers should:

- Perform meta-analyses of published data, categorizing results by microbial strain, purity of this compound, and experimental conditions .

- Replicate disputed experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and report statistical significance (p-values <0.05) using ANOVA or t-tests .

- Use cheminformatics tools to compare this compound’s structural analogs and their bioactivity profiles .

Q. What strategies improve the structural characterization of this compound derivatives?

- Methodological Answer : Advanced NMR (e.g., 2D HSQC, COSY) and high-resolution mass spectrometry (HRMS) are critical for elucidating derivatives. For instance, isotopic labeling (e.g., ¹³C-glucose) can trace carbon flux during biosynthesis. Researchers should also leverage X-ray crystallography if crystalline forms are obtainable, referencing IUCr guidelines for data deposition .

Experimental Design & Data Analysis

Q. How should researchers design a time-course study to monitor this compound production dynamics?

- Methodological Answer :

- Sampling Intervals : Collect samples every 6–12 hours during fermentation to capture growth phases (lag, log, stationary).

- Parameters Measured : Biomass (dry weight), extracellular/intracellular this compound (via solvent extraction), and residual glucose (DNS assay).

- Data Visualization : Plot growth curves with secondary y-axes for metabolite concentration, using tools like GraphPad Prism. Apply kinetic models (e.g., Monod equation) to correlate growth rate with production .

Q. What are best practices for validating this compound’s role in microbial competition assays?

- Methodological Answer :

- Co-culture Experiments : Pair Streptomyces with target pathogens (e.g., Staphylococcus aureus) on agar plates or in liquid media.

- Controls : Include this compound-deficient mutant strains and quantify inhibition zones (disk diffusion) or MIC values.

- Confounding Factors : Account for pH changes or siderophore interference by including chelators (e.g., EDTA) in media .

Literature & Collaboration

Q. How can researchers effectively compare their this compound data with historical studies?

- Methodological Answer :

- Systematic Reviews : Use PRISMA guidelines to filter studies by relevance, excluding non-peer-reviewed sources.

- Data Harmonization : Normalize reported yields (e.g., mg/L vs. μg/mg biomass) and align experimental conditions (e.g., temperature, media composition) .

- Critical Appraisal : Evaluate methodological rigor using tools like GRADE for evidence quality, noting limitations such as small sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.